Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate, also known as crotyl trimethylsilyl ether, is an organic compound with the molecular formula C₉H₁₈O₃Si and a molecular weight of 202.32 g/mol. This compound is categorized as an ester and features a unique structural arrangement that includes a trimethylsilyloxy group attached to a butenoate moiety. The molecular structure comprises nine carbon atoms, eighteen hydrogen atoms, three oxygen atoms, and one silicon atom, indicating its complexity and potential for diverse chemical reactivity.
The compound is typically encountered as a colorless liquid with a characteristic odor, making it suitable for various applications in organic synthesis. Its structural characteristics allow it to function as a versatile intermediate in chemical transformations, particularly in the synthesis of more complex organic molecules.
CTSE's mechanism of action primarily revolves around its role as a protected allylic alcohol. The trimethylsilyl ether group shields the allylic alcohol functionality from unwanted reactions while enabling controlled reactivity through specific deprotection methods. This allows researchers to selectively utilize the allylic position for desired transformations in organic synthesis.
While detailed safety information is scarce, some potential hazards associated with CTSE include:
The synthesis of Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate can be accomplished through several methods:
These methods emphasize the compound's versatility as an intermediate in organic synthesis, particularly in the formation of more complex molecules .
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate finds numerous applications in organic chemistry:
Research on interaction studies involving Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate primarily focuses on its reactivity with nucleophiles and electrophiles due to its functional groups. The trimethylsilyloxy group allows for selective reactions while protecting sensitive functional groups from undesired reactions during synthetic processes. Detailed interaction studies are essential for understanding its behavior in complex chemical environments and optimizing its use in synthetic applications .
Several compounds share structural or functional similarities with Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-(trimethylsilyloxy)but-2-enoate | C₉H₁₈O₃Si | Contains a different position of the double bond |
| Ethyl 3-hydroxybutanoate | C₅H₁₀O₃ | Lacks silicon; serves as a simple ester |
| Trimethylsilyl allyl ether | C₇H₁₈O₃Si | Similar protective group but different alkene structure |
| Crotyl acetate | C₆H₁₂O₂ | An acetate ester without silicon |
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate stands out due to its unique combination of a trimethylsilyloxy group and an allylic double bond, allowing it to participate in specific reactions that other similar compounds may not readily undergo .